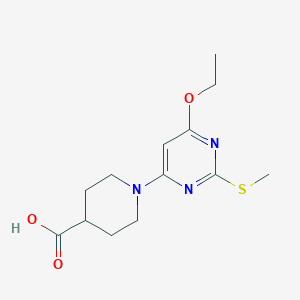
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound with the molecular formula C13H19N3O3S and a molecular weight of 297.38 g/mol . This compound is characterized by its pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring attached to a carboxylic acid group . It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 6-ethoxy-2-(methylthio)pyrimidine with piperidine-4-carboxylic acid under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反応の分析
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid is utilized in various scientific research fields:
作用機序
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxamide: The carboxamide group in place of the carboxylic acid group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
The compound has the following chemical properties:
- Molecular Formula : C13H19N3O3S
- Molecular Weight : 297.38 g/mol
- CAS Number : 1353985-26-8
Biological Activity Overview
Research into the biological activity of similar compounds suggests that they may exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail specific studies and findings relevant to this compound.
Anticancer Activity
A study on pyrimidine derivatives indicated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing the pyrimidine moiety have shown promising results against lung, breast, and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In a recent study, derivatives similar to this compound were tested against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Results demonstrated significant antiproliferative effects with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial properties. Research on related piperidine derivatives has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
These findings highlight the potential for developing new antimicrobial agents based on the piperidine-pyrimidine scaffold .
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases, and compounds that can modulate inflammatory pathways are of great interest. Some pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
The proposed mechanism involves inhibition of NF-kB signaling pathways, which play a crucial role in inflammation and immune response modulation .
特性
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-11-8-10(14-13(15-11)20-2)16-6-4-9(5-7-16)12(17)18/h8-9H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZREJBERYIESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














